molecular formula C21H27FN2O B247773 1-(2-Adamantyl)-4-(3-fluorobenzoyl)piperazine

1-(2-Adamantyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B247773
M. Wt: 342.4 g/mol
InChI Key: YEJZAKMNOVVEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Adamantyl)-4-(3-fluorobenzoyl)piperazine, commonly known as 3-FA, is a research chemical that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained popularity among researchers due to its potential applications in various scientific fields.

Mechanism of Action

The exact mechanism of action of 3-FA is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 3-FA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FA are not well studied. However, it has been reported to cause various psychoactive effects such as euphoria, increased energy, and improved mood. It has also been found to have potential applications in the treatment of neurological disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-FA in lab experiments is its potential applications in the study of the central nervous system and its receptors. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of using 3-FA is its potential for abuse and addiction, which may limit its use in some research settings.

Future Directions

There are several future directions for the study of 3-FA. One potential area of research is the development of new drugs based on the structure of 3-FA for the treatment of neurological disorders. Another area of research is the study of the long-term effects of 3-FA on the brain and its receptors. Additionally, the use of 3-FA as a tool in the study of the central nervous system and its receptors may lead to new insights into the workings of the brain.

Synthesis Methods

The synthesis of 3-FA involves the reaction of 3-fluorobenzoic acid with 1-(2-adamantyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-FA.

Scientific Research Applications

3-FA has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been found to have potential applications in the treatment of neurological disorders such as depression and anxiety. It has also been used as a tool in the study of the central nervous system and its receptors.

properties

Product Name

1-(2-Adamantyl)-4-(3-fluorobenzoyl)piperazine

Molecular Formula

C21H27FN2O

Molecular Weight

342.4 g/mol

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C21H27FN2O/c22-19-3-1-2-16(13-19)21(25)24-6-4-23(5-7-24)20-17-9-14-8-15(11-17)12-18(20)10-14/h1-3,13-15,17-18,20H,4-12H2

InChI Key

YEJZAKMNOVVEOD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC(=CC=C5)F

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC(=CC=C5)F

Origin of Product

United States

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